6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
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Overview
Description
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a thiazole ring
Preparation Methods
The synthesis of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with bromine under controlled conditions.
Quinoline Ring Formation: The quinoline ring is then formed by cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and quinoline rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic substitution reactions, while the quinoline ring can undergo nucleophilic substitution.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline and thiazole derivatives, such as:
6-Bromoquinoline: Lacks the thiazole ring but shares the quinoline structure.
2,4-Dimethylthiazole: Contains the thiazole ring but lacks the quinoline structure.
Thiazoloquinolines: Compounds with similar structures but different substituents.
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both the quinoline and thiazole rings, as well as the specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
898825-59-7 |
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Molecular Formula |
C14H11BrN2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3 |
InChI Key |
URVUELSNVIFZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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